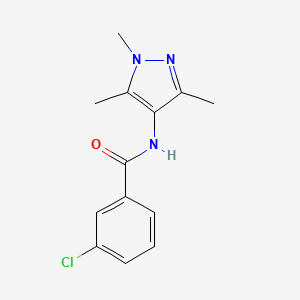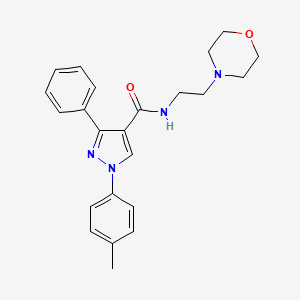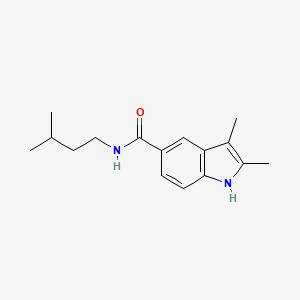![molecular formula C16H13FN2O B7475460 N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFM-2 has been shown to have a high affinity for the voltage-gated sodium channel Nav1.7, making it a promising candidate for the treatment of chronic pain.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. Nav1.7 is expressed in sensory neurons and plays a critical role in the transmission of pain signals. By selectively blocking Nav1.7, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is able to reduce the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to have a high affinity for Nav1.7, with an IC50 of 67 nM. N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is able to selectively block Nav1.7, with minimal effects on other sodium channels. In animal models, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to reduce pain sensation, with a greater effect on inflammatory pain compared to neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is its high selectivity for Nav1.7, allowing for the selective targeting of pain signaling pathways. However, one limitation is its relatively low potency compared to other Nav1.7 blockers. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the development of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide as a pain therapeutic. One direction is the optimization of the N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide structure to improve its potency and solubility. Another direction is the development of novel drug delivery systems to improve the bioavailability of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide. Additionally, the potential for N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide to be used in combination with other pain therapeutics should be explored, as it may have synergistic effects with other drugs. Finally, the potential for N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide to be used in the treatment of other diseases, such as epilepsy, should be investigated, as Nav1.7 has been shown to play a role in other neurological disorders.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(cyanomethyl)phenylmagnesium bromide to form the N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide intermediate, which is then purified and converted to the final product.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 is a key target for the development of pain therapeutics, as it is expressed in sensory neurons and plays a critical role in the transmission of pain signals. N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been shown to have a high affinity for Nav1.7 and is able to selectively block its activity, making it a promising candidate for the development of novel pain therapeutics.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-2-5-13(10-15(11)17)16(20)19-14-6-3-12(4-7-14)8-9-18/h2-7,10H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZGKWDFJJNMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

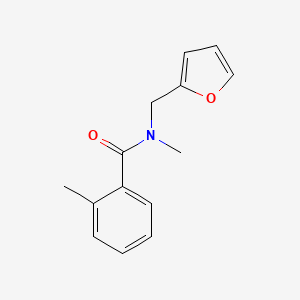
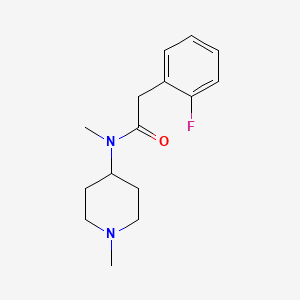
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
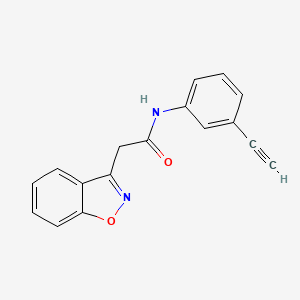
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
